2-Amino-4,6-dimethylbenzonitrile
Overview
Description
The compound 2-Amino-4,6-dimethylbenzonitrile is a derivative of benzonitrile with additional amino and methyl functional groups. It is related to various other compounds that have been synthesized and characterized in recent studies. These compounds typically contain a benzonitrile moiety along with additional substituents that confer specific physical, chemical, and optical properties.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was achieved using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst at room temperature . Another example is the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile through a multicomponent synthesis approach . These methods highlight the versatility and efficiency of synthesizing complex molecules with benzonitrile structures under mild conditions.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of multiple rings, including phenyl and heterocyclic components. For instance, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals a polysubstituted benzene with two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with the latter causing a twist due to its large volume . Similarly, the structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile shows fused cyclohexene and pyran rings adopting sofa and boat conformations, respectively .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from studies such as the one on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, where local reactivity descriptors indicate that certain carbon atoms are more reactive sites for nucleophilic attack . This suggests that the presence of amino and cyano groups in the benzonitrile derivatives can significantly influence their reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse and can be tailored by varying the substituents on the benzonitrile core. For example, the compound mentioned above exhibits nonlinear optical behavior, as indicated by its non-zero first static hyperpolarizability values . The thermodynamic properties of such compounds can also be calculated at different temperatures, providing insights into their stability and reactivity under various conditions . The crystal packing and intermolecular interactions, such as hydrogen bonds, play a crucial role in the solid-state properties of these molecules .
Scientific Research Applications
Field
Biomedical Sciences - Oncology
Application Summary
2-Amino-4,6-diphenylnicotinonitriles (APNs) have been synthesized and their cytotoxicity against breast cancer cell lines has been investigated .
Method of Application
The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines .
Results
One of the compounds, referred to as Compound 3, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Application in Photophysical Investigations
Field
Application Summary
The photophysical properties of 2-amino-4,6-diphenylnicotinonitriles (APNs) have been studied .
Method of Application
The fluorescence spectra of the synthesized APNs were studied in different solvents .
Results
The study revealed solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties .
Application in Photopolymerization Processes
Field
Application Summary
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers .
Method of Application
The performance of a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives was studied using the Fluorescence Probe Technique (FPT) .
Results
The study found that these compounds exhibited higher sensitivity compared to commercially available probes .
Application in Antimicrobial Research
Field
Biomedical Sciences - Microbiology
Application Summary
2-Amino-4,6-diphenylnicotinonitriles (APNs) have shown antimicrobial activity against various pathogens .
Method of Application
The antimicrobial activity of APNs was tested against various pathogens .
Results
The study found that APNs exhibited antimicrobial activity, although the specific results were not detailed in the source .
Application in Antiproliferative Research
Field
Biomedical Sciences - Pharmacology
Application Summary
APNs have shown antiproliferative activity with PIM-1 kinase inhibitory potential .
Method of Application
The antiproliferative activity of APNs was tested, focusing on their potential as PIM-1 kinase inhibitors .
Results
The study found that APNs exhibited antiproliferative activity, although the specific results were not detailed in the source .
Application in Anti-tubercular Research
Field
Biomedical Sciences - Infectious Diseases
Application Summary
APNs have shown anti-tubercular activity against Mycobacterium tuberculosis .
Method of Application
The anti-tubercular activity of APNs was tested against Mycobacterium tuberculosis .
Results
The study found that APNs exhibited anti-tubercular activity, although the specific results were not detailed in the source .
Application in HIV-1 NNRTIs Research
Field
Biomedical Sciences - Virology
Application Summary
2-Amino-4,6-diphenylnicotinonitriles have been used in the rapid discovery of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) by exploiting the hydrophobic channel and tolerant regions of NNIBP.
Method of Application
The performance of a series of 2-amino-4,6-diphenylnicotinonitriles was studied using in situ click chemistry.
Results
The study found that these compounds exhibited higher sensitivity compared to commercially available probes.
Application in Fluorescent Molecular Sensors
Field
Application Summary
2-Amino-4,6-diphenylnicotinonitriles have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers .
Method of Application
The performance of a series of 2-amino-4,6-diphenylnicotinonitriles was studied using the Fluorescence Probe Technique (FPT) .
Results
The study found that these compounds exhibited higher sensitivity compared to commercially available probes .
Safety And Hazards
properties
IUPAC Name |
2-amino-4,6-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSQQTROMHEPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498733 | |
Record name | 2-Amino-4,6-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethylbenzonitrile | |
CAS RN |
35490-77-8 | |
Record name | 2-Amino-4,6-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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